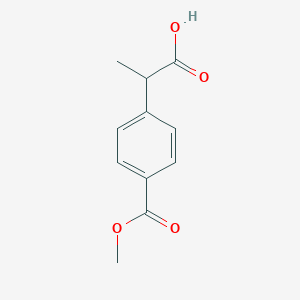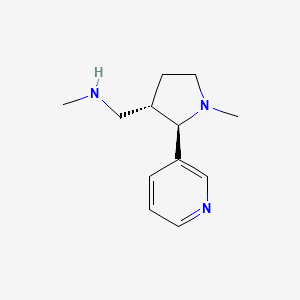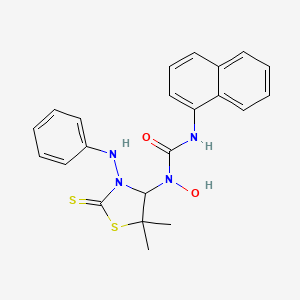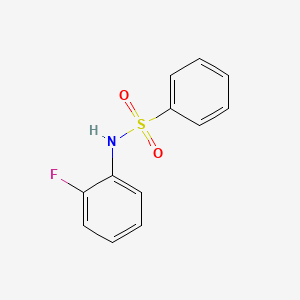
N-(2-fluorophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10FNO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-fluoroaniline+benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Amines or other reduced forms of the compound.
科学研究应用
N-(2-fluorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to these targets, leading to increased biological activity. The compound can inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s function.
相似化合物的比较
Similar Compounds
- N-(3-fluorophenyl)benzenesulfonamide
- N-(4-fluorophenyl)benzenesulfonamide
- N-(2-chlorophenyl)benzenesulfonamide
Uniqueness
N-(2-fluorophenyl)benzenesulfonamide is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. The 2-fluoro substitution can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C12H10FNO2S |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H |
InChI 键 |
MKRQPKPFOBVGFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
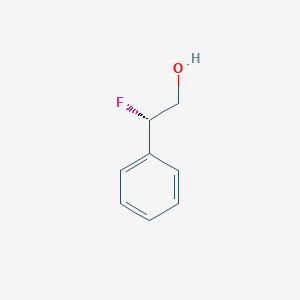

![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
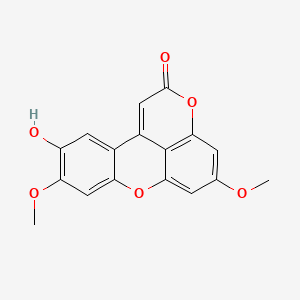
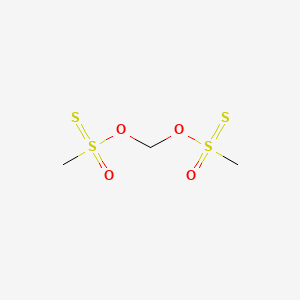

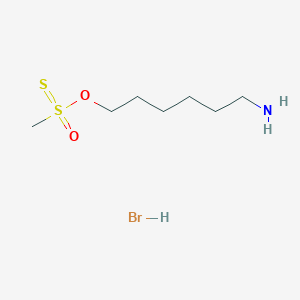
![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)
